Aprofene

Description

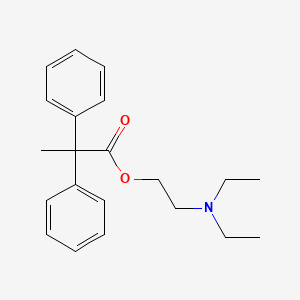

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDYGLSKVUKRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2589-00-6 (hydrochloride) | |

| Record name | Aprofene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046294 | |

| Record name | Aprofene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-01-7 | |

| Record name | Aprophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprofene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprofene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APROFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL791XXJ7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aprofene's Non-Competitive Antagonism of Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprofene, a muscarinic antagonist, also exhibits significant non-competitive inhibitory effects on nicotinic acetylcholine receptors (nAChRs). This technical guide delineates the mechanism of action of this compound on nAChRs, focusing on its allosteric modulation and preference for the desensitized receptor state. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental methodologies are provided. Visual representations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this compound's interaction with nAChRs.

Introduction

This compound is recognized as an antagonist of both muscarinic and nicotinic acetylcholine receptors.[1] While its muscarinic effects are well-documented, its interaction with nAChRs presents a distinct mechanism of action that is of significant interest in the fields of pharmacology and drug development. This guide provides an in-depth examination of the molecular interactions between this compound and nAChRs, based on foundational research in the field.

Mechanism of Action

This compound functions as a non-competitive inhibitor of nAChRs.[2] This mode of action is characterized by its ability to reduce the maximal response to an agonist without altering the agonist's binding affinity (Kact) for the receptor.[2] this compound exerts its inhibitory effect by binding to an allosteric site on the nAChR, a location distinct from the agonist binding site.[2]

A key feature of this compound's mechanism is its preferential binding to the desensitized state of the nAChR.[2] The affinity of this compound for the desensitized receptor is significantly higher—by a factor of 14- to 23-fold—than for the receptor in its resting state.[2] This selective binding to the desensitized conformation stabilizes this non-conducting state, thereby inhibiting ion flux.

The interaction of this compound with the allosteric, non-competitive inhibitor site has been demonstrated through the use of [3H]phencyclidine as a probe.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with nAChRs.

Table 1: Inhibitory and Binding Constants of this compound on Nicotinic Acetylcholine Receptors

| Parameter | Cell/Tissue Type | Value (µM) | Description | Reference |

| Kant | BC3H-1 muscle cells | 3 | Concentration for 50% inhibition of carbamylcholine-elicited 22Na+ influx. | [2] |

| Kp | BC3H-1 muscle cells | 83 | Concentration for 50% inhibition of the initial rate of [125I]-α-bungarotoxin binding. | [2] |

| KD (Resting State) | Torpedo californica membranes | 16.4 | Dissociation constant for the resting state of the nAChR. | [2] |

| KD (Desensitized State) | Torpedo californica membranes | 0.7 | Dissociation constant for the desensitized state of the nAChR. | [2] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the non-competitive inhibitory action of this compound on the nAChR signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action on nAChRs.

22Na+ Influx Assay in BC3H-1 Muscle Cells

This assay measures the influx of sodium ions through nAChRs upon agonist stimulation and its inhibition by this compound.

Experimental Workflow:

Methodology:

-

Cell Culture: BC3H-1 cells were cultured in a suitable medium until they reached confluency.

-

Pre-incubation: The cell monolayers were washed and then pre-incubated in a buffer solution containing varying concentrations of this compound for a specified period.

-

Initiation of Influx: The reaction was initiated by adding a solution containing the nAChR agonist carbamylcholine and radioactive 22Na+.

-

Termination: The influx was stopped at different time intervals by rapidly washing the cells with ice-cold buffer to remove the extracellular agonist and 22Na+.

-

Cell Lysis: The cells were lysed to release the intracellular contents.

-

Scintillation Counting: The amount of intracellular 22Na+ was quantified using a scintillation counter.

-

Data Analysis: The initial rate of 22Na+ influx was calculated for each this compound concentration. The concentration of this compound that caused 50% inhibition of the maximal carbamylcholine-elicited influx (Kant) was determined by plotting the percentage of inhibition against the this compound concentration.

[3H]Phencyclidine Binding Assay in Torpedo californica Membranes

This assay is used to determine the affinity of this compound for the non-competitive inhibitor site on the nAChR, which is also the binding site for phencyclidine (PCP).

Experimental Workflow:

Methodology:

-

Membrane Preparation: Nicotinic acetylcholine receptor-enriched membranes were prepared from the electric organ of Torpedo californica.

-

Incubation: The membranes were incubated with a fixed concentration of [3H]phencyclidine and a range of concentrations of this compound.

-

Receptor State Induction: To determine the affinity for the resting state, the incubation was performed in the absence of a nicotinic agonist. To measure the affinity for the desensitized state, a saturating concentration of an agonist like carbamylcholine was included in the incubation mixture.

-

Separation: The membrane-bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: The filters were washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters, representing the bound [3H]phencyclidine, was measured by liquid scintillation counting.

-

Data Analysis: The dissociation constant (KD) of this compound for both the resting and desensitized states was calculated from the inhibition of [3H]phencyclidine binding using competitive binding analysis.

Subtype Selectivity

The currently available literature does not provide specific data on the selectivity of this compound for different subtypes of nicotinic acetylcholine receptors (e.g., neuronal vs. muscle types, or receptors with different alpha and beta subunit compositions). The primary research has focused on nAChRs from the BC3H-1 muscle cell line and the electric organ of Torpedo californica, which is a rich source of muscle-type nAChRs. Further research is required to elucidate the selectivity profile of this compound across the diverse family of nAChR subtypes.

Conclusion

This compound acts as a potent non-competitive inhibitor of nicotinic acetylcholine receptors by preferentially binding to an allosteric site on the desensitized state of the receptor. This mechanism effectively locks the receptor in a non-conducting conformation, thereby inhibiting ion influx. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview of the core mechanism of action of this compound on nAChRs, which is essential for researchers and professionals in drug development. Future studies are warranted to explore the subtype selectivity of this compound, which will further refine our understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of Aprofene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Aprofene hydrochloride, an antimuscarinic agent. The synthesis involves a multi-step process, beginning with the preparation of key intermediates, followed by an esterification reaction, and concluding with the formation of the hydrochloride salt. This document details the experimental protocols, quantitative data, and logical flow of the synthesis for use in a research and development setting.

Overview of the Synthetic Pathway

The synthesis of this compound hydrochloride can be conceptually divided into three main stages:

-

Synthesis of 2,2-Diphenylpropanoic Acid: This intermediate forms the carboxylic acid backbone of the final product. A common method for its preparation is the methylation of a diphenylacetate precursor.

-

Synthesis of 2-(Diethylamino)ethyl Chloride: This intermediate provides the amino alcohol portion of the this compound molecule. It is typically synthesized from 2-(diethylamino)ethanol.

-

Esterification and Salt Formation: The final steps involve the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol (or its chloro-derivative) to form the this compound free base, which is subsequently converted to its hydrochloride salt for stability and pharmaceutical use.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall workflow for the synthesis of this compound hydrochloride.

Experimental Protocols

Synthesis of 2,2-Diphenylpropanoic Acid

This synthesis is achieved through the alkylation of a diphenylacetate ester followed by hydrolysis.

Step 1: Alkylation of Ethyl Diphenylacetate

-

Materials: Ethyl diphenylacetate, sodium ethoxide, methyl iodide, and a suitable anhydrous solvent (e.g., ethanol or tetrahydrofuran).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared.

-

Ethyl diphenylacetate is added dropwise to the stirred solution at room temperature.

-

Methyl iodide is then added slowly to the reaction mixture.

-

The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 2,2-diphenylpropanoate.

-

Step 2: Hydrolysis of Ethyl 2,2-Diphenylpropanoate

-

Materials: Ethyl 2,2-diphenylpropanoate, sodium hydroxide, ethanol, and water.

-

Procedure:

-

The crude ethyl 2,2-diphenylpropanoate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is heated at reflux for 4-5 hours.[1] The progress of the saponification is monitored by TLC.[1]

-

After completion, the ethanol is removed by distillation.

-

The aqueous residue is washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the 2,2-diphenylpropanoic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford pure 2,2-diphenylpropanoic acid.

-

Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

This key intermediate is prepared by the chlorination of 2-(diethylamino)ethanol.

-

Materials: 2-(diethylamino)ethanol, thionyl chloride (SOCl₂), and an anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser, 2-(diethylamino)ethanol is dissolved in anhydrous dichloromethane and cooled in an ice bath.

-

A solution of thionyl chloride in dichloromethane is added dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent like absolute ethanol to yield 2-(diethylamino)ethyl chloride hydrochloride as a crystalline solid.

-

Esterification and Formation of this compound Hydrochloride

Step 1: Synthesis of this compound (Free Base)

A common method for this step is the direct esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol.[2]

-

Materials: 2,2-diphenylpropanoic acid, 2-(diethylamino)ethanol, a strong acid catalyst (e.g., concentrated sulfuric acid), and a solvent capable of azeotropic water removal (e.g., toluene).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 2,2-diphenylpropanoic acid, 2-(diethylamino)ethanol, and a catalytic amount of concentrated sulfuric acid are dissolved in toluene.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by TLC until all the carboxylic acid has been consumed.

-

After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound free base as an oil.

-

Step 2: Preparation of this compound Hydrochloride

-

Materials: this compound free base, a source of hydrochloric acid (e.g., ethereal HCl or gaseous HCl), and a suitable solvent (e.g., diethyl ether or isopropanol).

-

Procedure:

-

The this compound free base is dissolved in a minimal amount of a suitable anhydrous solvent.

-

Anhydrous hydrochloric acid (either as a gas or a solution in an anhydrous solvent) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The resulting solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound hydrochloride.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound hydrochloride. Please note that yields can vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Materials | Key Reagents | Typical Yield | Reference |

| Alkylation | Ethyl Diphenylacetate, Methyl Iodide | Sodium Ethoxide | High (Specific yield not reported in sources) | General Alkylation Chemistry |

| Hydrolysis | Ethyl 2,2-Diphenylpropanoate | Sodium Hydroxide | >90% | [1] |

| Chlorination | 2-(Diethylamino)ethanol | Thionyl Chloride | High (Specific yield not reported in sources) | General Amine Chemistry |

| Esterification | 2,2-Diphenylpropanoic Acid, 2-(Diethylamino)ethanol | Sulfuric Acid (catalyst) | Good (Specific yield not reported in sources) | [2] |

| Metabolite Synthesis | 2,2-Diphenylpropionic Acid | Ethylcholineaziridinium ion | 56% | [3] |

Logical Relationships in Synthesis

The synthesis of this compound hydrochloride follows a convergent approach, where two key intermediates are synthesized separately and then combined in a final esterification step.

Caption: Convergent synthesis pathway for this compound hydrochloride.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 3. Synthesis and antimuscarinic activity of 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen - PubMed [pubmed.ncbi.nlm.nih.gov]

Aprofene: An In-Depth Technical Guide on its Primary Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aprofene is a synthetic anticholinergic agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its primary mode of action, focusing on its interactions with key targets in the cholinergic nervous system. The information presented herein is intended to support research, drug development, and a deeper understanding of this compound's therapeutic potential and off-target effects.

Core Mechanism of Action: A Tripartite Antagonism

This compound exerts its primary effects through the antagonism of both muscarinic and nicotinic acetylcholine receptors, alongside the inhibition of the enzyme butyrylcholinesterase. This tripartite mechanism underscores its complex pharmacology and potential for broad physiological impact.

Muscarinic Acetylcholine Receptor Antagonism

This compound functions as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). While specific affinity constants (Ki) for this compound across all five muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly available literature, studies on structurally similar compounds, such as azaprophen, indicate a lack of significant subtype selectivity. Research on azaprophen has reported Ki values ranging from 0.0881 to 0.472 nM in various tissues and cell lines expressing M1 and M3 receptors, suggesting that this compound likely binds to all muscarinic subtypes with high affinity. This non-selective antagonism blocks the effects of acetylcholine at postganglionic parasympathetic neuroeffector junctions, leading to a range of physiological responses including smooth muscle relaxation, reduced glandular secretions, and effects on the central nervous system.

Nicotinic Acetylcholine Receptor Antagonism

This compound exhibits a distinct mode of action at nicotinic acetylcholine receptors (nAChRs), functioning as a non-competitive antagonist.[1] This means that this compound does not compete with acetylcholine for the same binding site but rather binds to an allosteric site on the receptor. This interaction alters the receptor's conformation, preventing it from being activated even when acetylcholine is bound.

This compound shows a preferential affinity for the desensitized state of the nicotinic receptor. This is a conformational state where the receptor is temporarily unresponsive to agonists, even in their continued presence. By binding to and stabilizing this desensitized state, this compound effectively reduces the number of functional nicotinic receptors available for cholinergic transmission.

Butyrylcholinesterase Inhibition

In addition to its receptor-antagonizing properties, this compound is a potent and reversible inhibitor of butyrylcholinesterase (BuChE), an enzyme involved in the hydrolysis of acetylcholine and other choline esters. It exhibits mixed competitive-non-competitive inhibition kinetics. This inhibition of BuChE can lead to an increase in the local concentration and duration of action of acetylcholine, a mechanism that might seem to counteract its receptor antagonism. However, the overall physiological effect of this compound is dominated by its potent receptor blockade.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on this compound's interaction with its primary targets.

| Target | Parameter | Value | Species/System |

| Butyrylcholinesterase | Ki (apparent competitive inhibition constant) | 3.7 x 10⁻⁷ M | Human serum |

| Nicotinic Acetylcholine Receptor | KD (dissociation constant) - Desensitized State | 0.7 µM | Torpedo californica |

| Nicotinic Acetylcholine Receptor | KD (dissociation constant) - Resting State | 16.4 µM | Torpedo californica |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key interactions of this compound within the cholinergic system.

Experimental Protocols

The determination of this compound's pharmacological parameters typically involves the following experimental methodologies:

Radioligand Binding Assays (for Muscarinic and Nicotinic Receptors)

Objective: To determine the binding affinity (Ki or KD) of this compound for muscarinic and nicotinic acetylcholine receptors.

General Protocol Outline:

-

Membrane Preparation: Homogenates of tissues or cells expressing the target receptors (e.g., brain cortex for muscarinic receptors, Torpedo electric organ for nicotinic receptors) are prepared through centrifugation to isolate the cell membranes.

-

Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]QNB for muscarinic receptors, [³H]phencyclidine for the non-competitive site of nicotinic receptors) at a fixed concentration and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard unlabeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays (for Butyrylcholinesterase)

Objective: To determine the inhibition constant (Ki) of this compound for butyrylcholinesterase.

General Protocol Outline (based on Ellman's method):

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), DTNB (Ellman's reagent), and purified butyrylcholinesterase enzyme.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture and pre-incubated with the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, butyrylthiocholine.

-

Spectrophotometric Measurement: The hydrolysis of butyrylthiocholine by BuChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is monitored spectrophotometrically at 412 nm.

-

Data Analysis: The rate of reaction is calculated for each concentration of this compound. The data are then plotted and analyzed using enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots) to determine the type of inhibition and the inhibition constant (Ki).

Conclusion

This compound's primary mode of action is characterized by its broad-spectrum antagonism of the cholinergic system. Its non-selective blockade of muscarinic receptors, non-competitive antagonism of nicotinic receptors, and reversible inhibition of butyrylcholinesterase result in a complex pharmacological profile. A thorough understanding of these interactions is essential for the rational design of future therapeutic agents and for elucidating the full range of this compound's physiological effects. Further research to delineate the specific binding affinities of this compound at all muscarinic receptor subtypes would provide a more complete picture of its pharmacological selectivity.

References

Aprofene's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprofene is a synthetic anticholinergic agent with significant effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the neuropharmacological properties of this compound, with a focus on its interactions with key neurotransmitter systems. This document summarizes the available quantitative data on its receptor binding affinities and functional effects, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of CNS-active compounds.

Introduction

This compound, chemically known as 2-(diethylamino)ethyl 2,2-diphenylpropanoate, is a muscarinic antagonist.[1] Its primary mechanism of action is the competitive inhibition of acetylcholine at muscarinic receptors within the central and peripheral nervous systems.[2] This activity underlies its therapeutic applications, such as in the treatment of organophosphate poisoning, where it counteracts the excessive cholinergic stimulation resulting from acetylcholinesterase inhibition.[3][4] Understanding the nuanced effects of this compound on the CNS is critical for its therapeutic application and for the development of novel compounds with similar mechanisms of action. This guide delves into the specifics of its CNS effects, presenting key data and methodologies for its study.

Quantitative Data: Receptor Binding and Functional Inhibition

The following tables summarize the available quantitative data on this compound's interaction with cholinergic receptors.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Tissue/Cell Line | Receptor Subtype(s) | Radioligand | Kᵢ (M) | Reference |

| Guinea Pig Ileum | M₂, M₃ | [³H]QNB | 8.81 x 10⁻¹¹ | [5] |

| Rat Heart | M₂ | [³H]QNB | 4.72 x 10⁻¹⁰ | [5] |

| Rat Brain | M₁, M₂, M₃, M₄ | [³H]QNB | 2.11 x 10⁻¹⁰ | [5] |

| CHO Cells | m₁ (transfected) | [³H]QNB | 1.95 x 10⁻¹⁰ | [5] |

| CHO Cells | m₃ (transfected) | [³H]QNB | 1.83 x 10⁻¹⁰ | [5] |

Kᵢ: Inhibitor constant, a measure of binding affinity. QNB: Quinuclidinyl benzilate, a high-affinity muscarinic antagonist. CHO Cells: Chinese Hamster Ovary cells.

Table 2: Functional Inhibition of Nicotinic Acetylcholine Receptor (AChR) by this compound

| Parameter | Value (µM) | Description | Reference |

| Kant | 3 | Concentration for inhibition of the initial rate of ²²Na⁺ influx. | [6] |

| Kp | 83 | Concentration for inhibition of the initial rate of [¹²⁵I]-α-bungarotoxin binding. | [6] |

| KD (desensitized state) | 0.7 | Dissociation constant for the desensitized state of the AChR. | [6] |

| KD (resting state) | 16.4 | Dissociation constant for the resting state of the AChR. | [6] |

Experimental Protocols

The data presented above were obtained through specific experimental methodologies. The following sections detail these protocols.

Muscarinic Receptor Binding Assays

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

Methodology:

-

Tissue Preparation: Brains from male Sprague-Dawley rats are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Radioligand Binding: The membrane suspension is incubated with a fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]quinuclidinyl benzilate ([³H]QNB), and varying concentrations of this compound.

-

Incubation and Separation: The mixture is incubated at a specific temperature (e.g., 25°C) to allow for binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Nicotinic Acetylcholine Receptor Functional Assay (²²Na⁺ Influx)

Objective: To assess the functional inhibition of the nicotinic acetylcholine receptor by this compound.

Methodology:

-

Cell Culture: BC3H-1 muscle cells, which express nicotinic acetylcholine receptors, are cultured to confluency.

-

²²Na⁺ Influx Assay: The cells are pre-incubated with varying concentrations of this compound. The influx of radioactive sodium (²²Na⁺) is then initiated by the addition of a nicotinic agonist, such as carbamylcholine.

-

Termination and Measurement: After a short incubation period, the influx is terminated by washing the cells with a cold buffer. The intracellular radioactivity is then measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the maximum agonist-induced ²²Na⁺ influx is determined to calculate the Kant value.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its CNS characterization.

Caption: this compound's Mechanism of Action at the Cholinergic Synapse.

Caption: General Experimental Workflow for CNS Drug Characterization.

Broader CNS Effects and Methodologies for Their Assessment

While quantitative data for this compound is most robust for the cholinergic system, its overall CNS profile is likely more complex. The following are standard preclinical methodologies used to characterize the broader CNS effects of a compound like this compound.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions of freely moving animals.[7][8]

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., striatum, prefrontal cortex, hippocampus).

-

Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant rate.

-

Sample Collection: Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

Analysis: The collected samples are analyzed using highly sensitive techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) to quantify neurotransmitter levels.[9]

For a compound like this compound, this technique could be used to determine its effects on acetylcholine release, as well as potential downstream effects on other neurotransmitter systems like dopamine and serotonin.

Behavioral Pharmacology

A battery of behavioral tests in animal models is used to assess the functional consequences of a drug's CNS activity.[3]

-

Open Field Test: This test assesses general locomotor activity, exploration, and anxiety-like behavior. A drug's effects on these parameters can provide initial insights into its stimulant, sedative, or anxiolytic/anxiogenic properties.[3]

-

Rotarod Test: This test evaluates motor coordination and balance. Deficits in performance can indicate drug-induced motor impairment.

-

Cognitive Function Tests:

-

Morris Water Maze: This test assesses spatial learning and memory.

-

Passive Avoidance Test: This test evaluates learning and memory based on an aversive stimulus.

-

Novel Object Recognition: This test assesses recognition memory.

-

The central anticholinergic activity of this compound would be expected to produce dose-dependent effects in these behavioral paradigms, potentially including hyperactivity at low doses and cognitive impairment at higher doses, consistent with the central anticholinergic syndrome.[2][10]

Electrophysiology

Electrophysiological techniques are used to measure the electrical activity of the brain.

-

Electroencephalography (EEG): EEG recordings from the scalp or directly from the brain surface can reveal drug-induced changes in brain wave patterns, such as shifts in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma), which can be indicative of sedative, stimulant, or pro-convulsant effects.[11]

-

Evoked Potentials: These are EEG responses to specific sensory stimuli. Changes in the latency or amplitude of evoked potentials can indicate drug effects on sensory processing pathways.[11]

For this compound, EEG studies could be employed to quantify its impact on cortical arousal and to investigate the neural correlates of its cognitive effects.

Conclusion

This compound is a potent antagonist of muscarinic acetylcholine receptors with high affinity in the nanomolar range. It also demonstrates functional inhibition of nicotinic acetylcholine receptors, albeit at higher concentrations. Its primary mechanism of action within the CNS is the blockade of cholinergic neurotransmission, which can lead to a range of effects from altered motor activity to cognitive changes, characteristic of the central anticholinergic syndrome. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other CNS-active compounds. Future research employing techniques such as in vivo microdialysis, comprehensive behavioral profiling, and electrophysiology will be crucial for a more complete understanding of its neuropharmacological profile and for the development of safer and more effective therapeutic agents targeting the cholinergic system.

References

- 1. This compound | C21H27NO2 | CID 71128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical Practice Guidelines : Anticholinergic Syndrome [rch.org.au]

- 3. Side effects of therapeutic drugs against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo microdialysis to determine the relative pharmacokinetics of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Central anticholinergic syndrome during postoperative period] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CNS Adverse Effects: From Functional Observation Battery/Irwin Tests to Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Aprofene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprofene is a synthetic anticholinergic agent with a distinct pharmacological profile characterized by its dual antagonism of muscarinic and nicotinic acetylcholine receptors. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of associated signaling pathways to facilitate further investigation and application of this compound.

Introduction

This compound, chemically known as 2-(diethylamino)ethyl 2,2-diphenylpropanoate, is a tertiary amine ester with structural similarities to other anticholinergic compounds.[1] Its pharmacological activity stems from its ability to antagonize the effects of acetylcholine at both muscarinic and nicotinic receptors, leading to a range of physiological responses. This dual activity distinguishes it from more selective antimuscarinic agents and has been the subject of research into its potential therapeutic applications, including as an antispasmodic and in the context of organophosphate poisoning.[2][3] This guide aims to consolidate the available technical information on this compound to support ongoing and future research endeavors.

Mechanism of Action

This compound exhibits a dual antagonistic mechanism of action, targeting both muscarinic and nicotinic acetylcholine receptors. Its interaction with these two major receptor types is distinct, involving both competitive and non-competitive inhibition.

Muscarinic Receptor Antagonism

At muscarinic acetylcholine receptors (mAChRs), this compound acts as a competitive antagonist.[4] This means it binds reversibly to the same site as the endogenous neurotransmitter acetylcholine, thereby preventing receptor activation. The competitive nature of this antagonism can be overcome by increasing the concentration of the agonist. This compound displays varying affinities for the different muscarinic receptor subtypes (M1-M5).

Nicotinic Receptor Antagonism

In contrast to its action at muscarinic receptors, this compound functions as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[4] It is believed to bind to an allosteric site, a location distinct from the acetylcholine binding site, and preferentially interacts with the desensitized state of the receptor.[4] This non-competitive inhibition is not surmountable by increasing agonist concentrations.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interaction with cholinergic receptors. Its anticholinergic properties lead to a reduction in the activity of the parasympathetic nervous system.

Receptor Binding Affinities

Quantitative analysis of this compound's binding affinity for various muscarinic receptor subtypes reveals a non-selective profile, with high affinity for M1, M4, and M5 subtypes.

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| Muscarinic M1 | 0.011 | Atropine | ~1-2 |

| Muscarinic M2 | - | Atropine | ~1-2 |

| Muscarinic M3 | - | Atropine | ~1-2 |

| Muscarinic M4 | 0.009 | Atropine | - |

| Muscarinic M5 | 0.047 | Atropine | - |

Ki values for this compound are from Smolecule[4]. Ki values for Atropine are general estimates from multiple sources. A direct comparative study providing Ki values for all subtypes for both compounds was not available.

Functional Activity

In functional assays, this compound demonstrates potent antagonism of acetylcholine-induced responses. Its potency has been compared to other anticholinergic agents.

| Compound | Relative Potency (Scopolamine = 1) |

| Scopolamine | 1 |

| Trihexyphenidyl | > Biperiden |

| Biperiden | > Azaprophen |

| Azaprophen | > Procyclidine |

| Procyclidine | > Benactyzine |

| Benactyzine | > Atropine |

| Atropine | > this compound |

Data adapted from a study comparing the effects of various anticholinergic drugs on activity levels in rats.[2]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is limited. Studies in animal models provide some insight into its absorption, distribution, metabolism, and excretion (ADME) profile.

| PK Parameter | Sheep | Rabbits |

| T½ ab (h) | 0.65 ± 0.11 | 0.36 ± 0.02 |

| Kɑ (h-1) | 1.09 ± 0.28 | 2.03 ± 0.07 |

| T½ ɑ (h) | 0.86 ± 0.29 | 0.35 ± 0.01 |

| AUC0-t (µg·h·mL-1) | 12.80 ± 2.29 | 24.42 ± 1.22 |

Pharmacokinetic parameters of an unspecified drug in sheep and rabbits, presented here as an example of data that would be relevant for this compound.[5] Specific pharmacokinetic data for this compound was not available in the search results.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profile of this compound. These should be adapted and optimized for specific laboratory conditions.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-N-methylscopolamine)

-

This compound solutions of varying concentrations

-

Non-specific binding control (e.g., a high concentration of atropine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, radioligand, and either this compound solution, buffer (for total binding), or non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Schild Analysis for Competitive Antagonism

Objective: To determine the pA2 value of this compound at a specific muscarinic receptor, confirming competitive antagonism.

Materials:

-

Isolated tissue preparation expressing the target receptor (e.g., guinea pig ileum).[6]

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

Procedure:

-

Mount the tissue in the organ bath and allow it to equilibrate.

-

Record a cumulative concentration-response curve for the agonist (e.g., carbachol).

-

Wash the tissue and allow it to return to baseline.

-

Add a fixed concentration of this compound to the bath and allow it to equilibrate with the tissue.

-

Record a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 3-5 with increasing concentrations of this compound.

-

Calculate the dose ratio for each concentration of this compound.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[7]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of this compound on nicotinic acetylcholine receptor ion channel function.

Materials:

-

Cells expressing the nicotinic receptor subtype of interest (e.g., Xenopus oocytes or a mammalian cell line).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Extracellular and intracellular recording solutions.[8]

-

Nicotinic agonist (e.g., acetylcholine or nicotine).

-

This compound solutions.

Procedure:

-

Prepare cells for recording.

-

Pull and fire-polish glass pipettes to a suitable resistance (e.g., 2-5 MΩ).

-

Fill the pipette with intracellular solution and obtain a high-resistance seal (GΩ seal) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply the nicotinic agonist to elicit an inward current.

-

Co-apply the agonist with varying concentrations of this compound to observe its inhibitory effect.

-

Analyze the current traces to determine changes in amplitude, kinetics, and dose-response relationships. A reduction in the maximal response without a rightward shift in the EC50 is characteristic of non-competitive inhibition.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Materials:

-

Liver microsomes (e.g., human, rat).[9]

-

This compound solution.

-

NADPH regenerating system.[10]

-

Phosphate buffer (pH 7.4).

-

Acetonitrile or other organic solvent to stop the reaction.

-

LC-MS/MS system for analysis.

Procedure:

-

Pre-incubate liver microsomes and this compound in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction in the aliquots by adding cold organic solvent.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

-

Plot the natural log of the percentage of this compound remaining versus time to determine the elimination rate constant and calculate the in vitro half-life.[11]

Signaling Pathways

The antagonistic action of this compound at muscarinic and nicotinic receptors interrupts downstream signaling cascades that are normally initiated by acetylcholine.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses. This compound, by blocking these receptors, prevents the activation of their associated G-proteins and subsequent downstream effectors.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of anticholinergic drugs on paired discrimination performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 3563-01-7 | >98% [smolecule.com]

- 5. Species differences in plasma and tissue concentrations of florfenicol between sheep and rabbits [redalyc.org]

- 6. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropharmacology [personal.utdallas.edu]

- 8. Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Aprofene as an Antimuscarinic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of aprofene and the closely related, more extensively studied compound, azaprophen, as antimuscarinic agents. Due to the limited availability of specific binding data for this compound at individual muscarinic receptor subtypes (M1-M5), this document will primarily focus on the pharmacological profile of azaprophen, for which more detailed quantitative data exists. This guide will cover the mechanism of action, available quantitative binding data, detailed experimental protocols for characterization, and the relevant signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of cholinergic pharmacology.

Introduction

This compound, chemically known as 2-(diethylamino)ethyl 2,2-diphenylpropanoate, is classified as an antimuscarinic agent, meaning it competitively inhibits the action of acetylcholine at muscarinic receptors.[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions, making them important therapeutic targets.[5]

It is important to note that the publicly available scientific literature on this compound is limited, particularly concerning its specific binding affinities for the five muscarinic receptor subtypes (M1-M5). However, a structurally similar compound, azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylpropanoate), has been more thoroughly investigated.[6][7][8][9][10][11] This guide will present the available data for azaprophen as a close analog to provide a more complete pharmacological picture, while clearly distinguishing it from this compound.

Quantitative Data Presentation

The following table summarizes the available quantitative data on the binding affinity of azaprophen for various muscarinic receptor preparations. It is important to note that a complete binding profile across all five human muscarinic receptor subtypes (M1-M5) for azaprophen is not available in the cited literature.

| Compound | Receptor/Tissue | Assay Type | Radioligand | Kᵢ (M) | Reference(s) |

| Azaprophen | Guinea Pig Ileum | Competition Binding | [³H]QNB | 8.81 x 10⁻¹¹ | [7][12] |

| Azaprophen | Rat Heart | Competition Binding | [³H]QNB | 4.72 x 10⁻¹⁰ | [7][12] |

| Azaprophen | Rat Brain | Competition Binding | [³H]QNB | 1.35 x 10⁻¹⁰ | [7][12] |

| Azaprophen | m1-transfected CHO cells | Competition Binding | [³H]QNB | 2.90 x 10⁻¹⁰ | [7][12] |

| Azaprophen | m3-transfected CHO cells | Competition Binding | [³H]QNB | 2.22 x 10⁻¹⁰ | [7][12] |

Note: CHO stands for Chinese Hamster Ovary cells. Kᵢ is the inhibitory constant, which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.

One study found that a metabolite of this compound, desethylaprophen, was as effective as this compound in competing for muscarinic receptor binding sites in the guinea pig ileum, although its biological effects were 100-fold lower.[13] Another study noted that this compound is an M1-selective muscarinic antagonist that potently inhibits binding to sigma sites in the brain.[14]

Experimental Protocols

This section details the methodologies for key experiments used to characterize antimuscarinic agents like this compound and azaprophen.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., this compound, azaprophen) for muscarinic receptors.

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype (e.g., from transfected CHO cells).

-

Radioligand (e.g., [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB)).

-

Test compound (this compound or azaprophen) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of a known muscarinic antagonist (e.g., atropine) is added.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay is used to assess the antagonist activity of a compound at Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the ability of a test compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

Cells stably expressing a Gq-coupled muscarinic receptor subtype (e.g., CHO-M1 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (this compound or azaprophen).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the muscarinic agonist (e.g., carbachol, typically at its EC₈₀ concentration) to all wells simultaneously. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

cAMP Accumulation Assay

This functional assay is used to assess the antagonist activity of a compound at Gi-coupled muscarinic receptors (M2, M4).

Objective: To measure the ability of a test compound to block agonist-induced inhibition of adenylyl cyclase activity.

Materials:

-

Cells stably expressing a Gi-coupled muscarinic receptor subtype (e.g., CHO-M2 cells).

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (this compound or azaprophen).

-

A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Plate the cells in a suitable multi-well plate and culture overnight.

-

Compound and Agonist Incubation: Pre-incubate the cells with varying concentrations of the test compound. Then, add a fixed concentration of the muscarinic agonist.

-

Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The agonist will inhibit forskolin-stimulated cAMP production. The antagonist activity of the test compound is measured by its ability to reverse this inhibition. Plot the percentage of reversal against the logarithm of the test compound concentration to determine the IC₅₀ value.

Signaling Pathways and Visualizations

Muscarinic receptors mediate their effects through different G-protein signaling pathways. This compound and azaprophen, as antagonists, block these pathways.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Antagonism of M1, M3, and M5 receptors by this compound or azaprophen blocks the activation of the Gq/11 protein. This prevents the subsequent activation of phospholipase C (PLC), which would normally hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the release of calcium from the endoplasmic reticulum and the activation of protein kinase C (PKC) are inhibited.

Caption: Antagonism of Gq/11-coupled muscarinic receptors by this compound/azaprophen.

Gi/o Signaling Pathway (M2, M4 Receptors)

Antagonism of M2 and M4 receptors by this compound or azaprophen blocks the activation of the Gi/o protein. This prevents the inhibition of adenylyl cyclase (AC), thereby allowing the conversion of ATP to cyclic AMP (cAMP) to proceed at its basal rate or in response to other stimulatory signals.

Caption: Antagonism of Gi/o-coupled muscarinic receptors by this compound/azaprophen.

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for the characterization of a novel antimuscarinic agent.

Caption: Experimental workflow for characterizing a novel antimuscarinic antagonist.

Conclusion

While this compound is identified as an antimuscarinic agent, the lack of specific binding data for individual muscarinic receptor subtypes in the public domain limits a detailed understanding of its pharmacological profile. The available data for the structurally related compound, azaprophen, suggests potent, non-selective antimuscarinic activity. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the further investigation of this compound, azaprophen, and other novel antimuscarinic compounds. Future research should focus on determining the complete M1-M5 binding and functional profiles of this compound to fully elucidate its therapeutic potential and selectivity.

References

- 1. This compound | C21H27NO2 | CID 71128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3563-01-7 | >98% [smolecule.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Azaprophen | C23H27NO2 | CID 129486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - Azaprophen (C23H27NO2) [pubchemlite.lcsb.uni.lu]

- 9. medkoo.com [medkoo.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 6-Methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues | RTI [rti.org]

- 13. Desethylaprophen: a metabolite of aprophen with antimuscarinic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. M1 muscarinic antagonists interact with sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the History and Development of Aprofene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprofene, chemically known as 2-(diethylamino)ethyl 2,2-diphenylpropanoate, is a synthetic antimuscarinic and nicotinic antagonist. Initially developed in the Soviet Union, it has been a subject of pharmacological research for its effects on the central and peripheral nervous systems. This technical guide provides an in-depth overview of the history, development, synthesis, and pharmacological properties of this compound, tailored for professionals in drug development and scientific research.

History and Development

The development of this compound originated within the Soviet Union's pharmaceutical research programs.[1] It was synthesized as part of a broader effort to develop centrally acting anticholinergic agents. This compound is classified as a parasympatholytic agent, primarily functioning as a muscarinic antagonist.[2] However, further research revealed its dual activity as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This dual antagonism distinguishes it from many other anticholinergic drugs and has made it a continued subject of interest in neuropharmacology.

Chemical and Physical Properties

This compound is an organic small molecule with the following key properties:

| Property | Value |

| Chemical Formula | C₂₁H₂₇NO₂ |

| Molecular Weight | 325.45 g/mol |

| CAS Number | 3563-01-7 |

| IUPAC Name | 2-(diethylamino)ethyl 2,2-diphenylpropanoate |

| Synonyms | Aprophen, Aprofen |

Synthesis of this compound

The primary synthetic route to this compound is through the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 2-(diethylamino)ethyl 2,2-diphenylpropanoate (this compound) via acid-catalyzed esterification.

Materials:

-

2,2-diphenylpropanoic acid

-

2-(diethylamino)ethanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reflux apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylpropanoic acid (1 equivalent) in toluene.

-

Add 2-(diethylamino)ethanol (1.2 equivalents) to the solution.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation. A reported yield for a similar esterification is approximately 69%.

Pharmacological Profile

This compound exhibits a dual antagonist profile, targeting both muscarinic and nicotinic acetylcholine receptors.

Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While specific binding affinities of this compound for all five muscarinic receptor subtypes (M1-M5) are not extensively reported in publicly available literature, a closely related compound, azaprophen, has been studied. It is important to note that azaprophen is a distinct chemical entity, and its binding data should be interpreted with caution as an indicator for this compound.

Table 1: Binding Affinities (Ki) of Azaprophen for Muscarinic Receptors [3]

| Receptor/Tissue | Ki (nM) |

| M1 (CHO cells) | 0.0881 |

| M3 (CHO cells) | 0.472 |

| Guinea Pig Ileum | 0.123 |

| Rat Heart | 0.251 |

| Rat Brain | 0.195 |

Note: Data is for Azaprophen, a related but distinct compound. CHO = Chinese Hamster Ovary cells.

A metabolite of this compound, desethylaprophen, has also been shown to possess antimuscarinic activity, indicating that the metabolic profile of this compound contributes to its overall pharmacological effect.[4]

Nicotinic Receptor Antagonism

This compound acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs). It shows a preference for the desensitized state of the receptor.

Table 2: Pharmacological Constants of this compound at Nicotinic Acetylcholine Receptors

| Parameter | Receptor/Cell Line | Value (µM) |

| KD (resting state) | Torpedo AChR | 16.4 |

| KD (desensitized state) | Torpedo AChR | 0.7 |

| Kant | BC3H-1 muscle cells | 3 |

| Kp | BC3H-1 muscle cells | 83 |

KD = Dissociation Constant; Kant = Antagonist Constant; Kp = Inhibition Constant for [¹²⁵I]-α-bungarotoxin binding.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound in humans is not extensively available in the public domain. Studies in rats have identified desethylaprophen as a major metabolite, formed through N-de-ethylation, likely by cytochrome P-450-dependent monooxygenases. This metabolite is detectable in the blood shortly after intravenous administration of this compound.[4] Further research is required to fully characterize the ADME profile of this compound.

Signaling Pathways

The dual antagonism of this compound on muscarinic and nicotinic receptors leads to the inhibition of their respective downstream signaling cascades.

Muscarinic Receptor Antagonism Signaling Pathway

This compound's antagonism of M1, M3, and M5 muscarinic receptors, which are Gq-coupled, inhibits the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to decreased intracellular calcium release and reduced protein kinase C (PKC) activation. For M2 and M4 receptors, which are Gi-coupled, this compound's antagonism blocks the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels.

Caption: this compound's antagonism of muscarinic receptor subtypes.

Nicotinic Receptor Antagonism Signaling Pathway

As a noncompetitive inhibitor, this compound binds to an allosteric site on the nicotinic acetylcholine receptor, distinct from the acetylcholine binding site. This binding stabilizes a non-conducting (desensitized) state of the ion channel, preventing the influx of sodium and calcium ions that would normally occur upon acetylcholine binding. This leads to a reduction in neuronal excitability and neurotransmitter release in affected neurons.

Caption: Noncompetitive antagonism of nicotinic receptors by this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (M1-M5).

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO cells).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound stock solution.

-

Non-specific binding control (e.g., high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add a high concentration of a non-labeled antagonist like atropine.

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a pharmacologically unique compound with a dual mechanism of action, antagonizing both muscarinic and nicotinic acetylcholine receptors. Its history is rooted in Soviet-era pharmaceutical development, and it continues to be a valuable tool for neuropharmacological research. While a comprehensive profile of its binding affinities to all muscarinic receptor subtypes and its full pharmacokinetic properties require further investigation, the available data highlight its potent anticholinergic activity. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with or interested in this compound and related compounds.

References

- 1. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach [frontiersin.org]

- 3. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Aprofene: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular features governing the pharmacological activity of aprofen and its analogs, providing a framework for the rational design of novel anticholinergic agents.

Aprofene, a synthetic anticholinergic agent, serves as a valuable scaffold for the development of new therapeutics targeting muscarinic acetylcholine receptors. Understanding the intricate relationship between its chemical structure and biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of aprofen, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways to inform future drug discovery efforts.

Core Principles of this compound's Muscarinic Antagonism